molecular formula C18H17N5O2S2 B2754844 3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide CAS No. 2308009-92-7

3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2754844
CAS No.: 2308009-92-7
M. Wt: 399.49
InChI Key: LKGKHPVFGAMPLX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored due to their potential use as antibacterial agents. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce a variety of derivatives, including pyrazole and oxazole derivatives, highlighting the versatility of sulfonamido moieties in synthesizing heterocyclic compounds with potential antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Applications

Sulfonamide-based compounds have been investigated for their antimicrobial properties. Research into the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole showed the potential of these compounds as antimicrobial agents, further underscoring the significance of sulfonamide derivatives in combating microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

Medicinal Chemistry and Biological Activity

Sulfonamides constitute an important class of drugs with a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain properties. The structural versatility of sulfonamides allows for the creation of a wide array of hybrid compounds, demonstrating their crucial role in the development of new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Properties

IUPAC Name

3,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyrazolidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-10-9-13(17-20-15-5-4-8-19-18(15)26-17)6-7-14(10)23-27(24,25)16-11(2)21-22-12(16)3/h4-9,11-12,16,21-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOHBSAVQDTLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)C)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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